5-Hydroxy-4-methoxy-2-nitrobenzaldehyd

Übersicht

Beschreibung

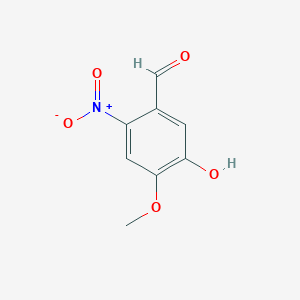

5-Hydroxy-4-methoxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C8H7NO5 . It is characterized by the presence of a hydroxyl group, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays .

Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases .

Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties .

Wirkmechanismus

Pharmacokinetics

This refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors like solubility, stability, and molecular size can all affect a compound’s pharmacokinetics .

Action Environment

The environment in which a compound acts can greatly influence its efficacy and stability. Factors like temperature, pH, and the presence of other molecules can all affect how a compound behaves .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde typically involves the nitration of 4-methoxybenzaldehyde followed by hydroxylation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step can be achieved using a base such as potassium hydroxide in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: 5-Hydroxy-4-methoxy-2-nitrobenzoic acid.

Reduction: 5-Hydroxy-4-methoxy-2-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Vergleich Mit ähnlichen Verbindungen

- 5-Hydroxy-2-nitrobenzaldehyde

- 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

- 3-Hydroxy-4-nitrobenzaldehyde

- 2-Methoxy-4-nitrobenzaldehyde

Comparison: 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of hydroxyl, methoxy, and nitro groups that make it valuable in various synthetic and research applications .

Biologische Aktivität

5-Hydroxy-4-methoxy-2-nitrobenzaldehyde (HMNB) is an aromatic aldehyde with significant biological activity, primarily attributed to its structural features, including the hydroxyl, methoxy, and nitro groups. This compound has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

- Chemical Formula : CHNO

- Molecular Weight : 197.14 g/mol

- CAS Number : 58749-47-6

- Solubility : Highly soluble in organic solvents, moderate solubility in water.

Antimicrobial Activity

Research indicates that HMNB exhibits notable antimicrobial properties. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, suggesting its potential use as a lead compound in developing new antibiotics. The mechanism of action is believed to involve interaction with microbial cell membranes, leading to increased permeability and cell death.

Anticancer Properties

In vitro studies have shown that HMNB can induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation was assessed using MTT assays, revealing a dose-dependent response. For example:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

This data suggests that HMNB has significant potential as an anticancer agent by targeting specific pathways involved in tumor growth.

Case Studies and Research Findings

-

Antimicrobial Study : A recent investigation into the antimicrobial efficacy of HMNB highlighted its activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

- Staphylococcus aureus: MIC = 32 µg/mL

- Escherichia coli: MIC = 64 µg/mL

- Cytotoxicity Assay : A cytotoxicity study on human cancer cell lines (e.g., HeLa and MCF-7) revealed that HMNB significantly reduced cell viability at concentrations above 25 µM. Flow cytometry analysis confirmed the induction of apoptosis, characterized by increased Annexin V staining.

- Mechanistic Insights : Further research indicated that HMNB may exert its effects through the modulation of reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Safety and Toxicology

While HMNB shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that the compound is harmful if ingested (H302) and can cause skin irritation (H315). Proper handling and safety measures are recommended during laboratory use.

Eigenschaften

IUPAC Name |

5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTULGYAZUWPSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301264 | |

| Record name | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58749-47-6 | |

| Record name | 58749-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydroxy-4-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the use of methionine in the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde?

A1: The research highlights the role of methionine in the selective hydrolysis of the 5th-position methoxy group in the intermediate compound, 4,5-dimethoxy-2-nitrobenzaldehyde [, ]. The researchers propose that methionine facilitates this reaction by forming a "multiple hydrogen bonded association complex" with the intermediate, directing the hydrolysis to the desired position []. This method offers a yield of 65% for 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde [].

Q2: How was the structure of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde confirmed in the study?

A2: The synthesized 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde was characterized using a combination of spectroscopic techniques, specifically ¹H-NMR, IR, and MS spectroscopy [, ]. These analyses provided data confirming the successful synthesis and the intended chemical structure of the compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.